molecular formula C15H24Cl2N2O B1388995 (1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-methoxy-benzyl)-amine dihydrochloride CAS No. 1185304-82-8

(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-methoxy-benzyl)-amine dihydrochloride

Cat. No.: B1388995
CAS No.: 1185304-82-8
M. Wt: 319.3 g/mol
InChI Key: KIFPEGQUNXBBLC-UHFFFAOYSA-N
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Description

(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-methoxy-benzyl)-amine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bicyclic structure with an aza-bridge and a methoxy-benzylamine moiety, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-methoxy-benzyl)-amine dihydrochloride typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the methoxy-benzylamine group through nucleophilic substitution reactions. The final step often includes the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining stringent quality control.

Chemical Reactions Analysis

Types of Reactions

(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-methoxy-benzyl)-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for methoxy group substitution.

Major Products Formed

Scientific Research Applications

(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-methoxy-benzyl)-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its unique structural properties.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-methoxy-benzyl)-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, modulating their activity. Additionally, the methoxy-benzylamine moiety can interact with receptor sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-hydroxy-benzyl)-amine dihydrochloride
  • (1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-chloro-benzyl)-amine dihydrochloride
  • (1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-methyl-benzyl)-amine dihydrochloride

Uniqueness

Compared to its analogs, (1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-methoxy-benzyl)-amine dihydrochloride is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where the methoxy group plays a crucial role in the compound’s activity.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.2ClH/c1-18-14-4-2-12(3-5-14)10-16-15-11-17-8-6-13(15)7-9-17;;/h2-5,13,15-16H,6-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFPEGQUNXBBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CN3CCC2CC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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